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molecular formula C7H4F2N2 B171853 4-Amino-3,5-difluorobenzonitrile CAS No. 110301-23-0

4-Amino-3,5-difluorobenzonitrile

Cat. No. B171853
M. Wt: 154.12 g/mol
InChI Key: KVHGANXAAWNSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04883609

Procedure details

reacting 4-bromo-2,6-difluoroaniline with copper (I) cyanide and N-methyl-2-pyrrolidone to yield 4-cyano-2,6-difluoroaniline;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[Cu][C:12]#[N:13]>CN1CCCC1=O>[C:12]([C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1)#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Step Two
Name
copper (I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(N)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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